1-(Cyclopentylmethyl)hydrazine hydrochloride
Overview
Description
1-(Cyclopentylmethyl)hydrazine hydrochloride is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of the functional group -NH-NH2, which is a nitrogen-nitrogen single bond. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopentylmethyl)hydrazine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with hydrazine hydrate under acidic conditions. The reaction typically takes place in an aqueous medium, and the product is isolated by acidification with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of hydrazine reactions. The process may also include purification steps such as crystallization and filtration to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylmethyl)hydrazine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of cyclopentylmethylcarbonyl hydrazine.
Reduction: Reduction reactions can produce cyclopentylmethylamine.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
1-(Cyclopentylmethyl)hydrazine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the manufacturing of various chemical products, including agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 1-(Cyclopentylmethyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form bonds with electrophilic centers. It may also undergo redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
1-(Cyclopentylmethyl)hydrazine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Cyclopentylmethylamine: Similar in structure but lacks the hydrazine group.
Cyclopentylmethylcarbonyl hydrazine: An oxidized derivative with different reactivity.
Other hydrazine derivatives: These compounds may have varying substituents and functional groups, leading to different chemical properties and applications.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
cyclopentylmethylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c7-8-5-6-3-1-2-4-6;/h6,8H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDRSNNPJBINC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-89-4 | |
Record name | Hydrazine, (cyclopentylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.